(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide
Description
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Properties
IUPAC Name |
2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-24-14-5-3-4-11(19(14)25-2)8-16-18(23)13-7-6-12(9-15(13)27-16)26-10-17(22)21-20/h3-9H,10,20H2,1-2H3,(H,21,22)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYOFDRVZPYQS-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetohydrazide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activities, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzofuran core , a benzylidene moiety , and an acetohydrazide functional group . These structural components contribute to its biological activity by facilitating interactions with biological macromolecules.
| Property | Description |
|---|---|
| Molecular Formula | C19H22N2O5 |
| Molecular Weight | 358.39 g/mol |
| Structure | Contains benzofuran and hydrazide groups |
| Functional Groups | Benzylidene, acetohydrazide |
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanisms include:
- Cell Cycle Arrest : The compound disrupts cell cycle progression, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : It enhances ROS production, which can lead to oxidative stress in cancer cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Key findings include:
- Inhibition of NF-kB Pathway : It blocks the activation of NF-kB, a critical regulator of inflammation.
- Reduction of Cytokine Production : Studies have reported decreased levels of TNF-alpha and IL-6 in treated models.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanisms include:
- Disruption of Bacterial Cell Membranes : The compound may integrate into bacterial membranes, causing structural damage.
- Inhibition of Biofilm Formation : It has been observed to reduce biofilm development in certain bacterial strains .
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer potential against breast cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Methodology : Treatment with the compound was administered alongside inflammatory stimuli.
- Results : Marked reduction in paw swelling and cytokine levels was recorded compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
